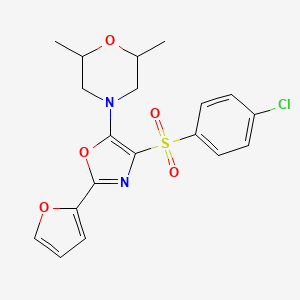

4-(4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)-2,6-dimethylmorpholine

説明

特性

IUPAC Name |

4-[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O5S/c1-12-10-22(11-13(2)26-12)19-18(21-17(27-19)16-4-3-9-25-16)28(23,24)15-7-5-14(20)6-8-15/h3-9,12-13H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBWJJPMGGSLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)-2,6-dimethylmorpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative.

Attachment of the Chlorophenyl Sulfonyl Group: This step involves the sulfonylation of the chlorophenyl group using a sulfonyl chloride reagent.

Formation of the Dimethylmorpholine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

化学反応の分析

Types of Reactions

4-(4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The oxazole ring can be reduced to form oxazolidines.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce oxazolidines.

科学的研究の応用

4-(4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)-2,6-dimethylmorpholine has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Material Science: The compound’s functional groups may impart unique properties to materials, making it useful in the development of new polymers or coatings.

作用機序

The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)-2,6-dimethylmorpholine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking studies.

類似化合物との比較

Chemical Identity :

Key Structural Attributes :

Limitations in Available Data :

- Physical properties (e.g., melting point, solubility) and biological activity data are absent in the provided evidence, necessitating further experimental characterization .

Comparison with Structurally Similar Compounds

Heterocyclic Core and Functional Group Analysis

Structural Insights :

Activity Gaps :

- While thiazolyl hydrazones () demonstrate antifungal/anticancer activity, the target’s lack of a hydrazone linkage and distinct sulfonyl-furan system may redirect its biological profile.

- Dimethomorph’s agricultural use highlights the diversity of morpholine applications, but the target’s oxazole-sulfonyl system may favor human therapeutic targets .

Solubility and Stability :

Recommendations :

- Prioritize experimental determination of melting point, solubility, and in vitro bioactivity.

- Explore synergistic effects with known antifungals (e.g., fluconazole in ) given structural motifs associated with resistance modulation.

生物活性

The compound 4-(4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)-2,6-dimethylmorpholine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 386.5 g/mol. The structure features a morpholine ring, a furan moiety, and a sulfonyl group attached to a chlorophenyl ring, which are known to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antibacterial Activity : Studies have demonstrated that derivatives containing the chlorophenylsulfonyl group exhibit moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound has shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For instance, certain derivatives have IC50 values indicating strong inhibition, suggesting potential applications in treating conditions related to these enzymes .

- Binding Affinity : Fluorescence studies have indicated that the compound binds effectively to bovine serum albumin (BSA), which is crucial for understanding its pharmacokinetics and bioavailability .

Antibacterial Studies

A series of synthesized compounds based on the oxazole framework were evaluated for their antibacterial efficacy. The most active compounds demonstrated IC50 values as low as 1.13 µM against Bacillus subtilis, significantly outperforming standard reference compounds .

Enzyme Inhibition

The inhibition of AChE is particularly noteworthy due to its implications in neurodegenerative diseases like Alzheimer's. The synthesized oxazole derivatives showed varying degrees of inhibition, with some achieving IC50 values below 5 µM. This suggests their potential as therapeutic agents for enhancing cholinergic function .

| Compound ID | IC50 (µM) | Enzyme Target |

|---|---|---|

| 7l | 2.14 | Urease |

| 7m | 0.63 | Urease |

| 7n | 1.13 | AChE |

| 7o | 1.21 | AChE |

Molecular Docking Studies

Molecular docking simulations have provided insights into the interaction modes of these compounds with target enzymes. The docking studies revealed favorable binding affinities, indicating that the structural components of the compound facilitate effective interactions with active sites of the enzymes .

Case Studies

In one study, researchers synthesized several derivatives of the compound and assessed their biological activities through both in vitro and in vivo models. The results highlighted the promising antibacterial and enzyme inhibitory properties, suggesting that these compounds could serve as leads for drug development .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)-2,6-dimethylmorpholine, and what challenges arise during purification?

- Methodological Answer : A multi-step synthesis is typically employed, starting with oxazole ring formation via cyclization of precursors like 2-furaldehyde under acidic conditions. Subsequent sulfonylation uses 4-chlorophenylsulfonyl chloride with a base catalyst (e.g., triethylamine). The morpholine moiety is introduced via nucleophilic substitution or coupling reactions. Purification challenges include isolating intermediates with polar functional groups; column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (using ethanol or acetonitrile) are recommended .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H and C NMR confirm aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and furan) and morpholine methyl groups (δ 1.2–1.5 ppm).

- HRMS : Exact mass analysis (e.g., m/z 449.9 for [M+H]) verifies molecular composition.

- IR : Peaks at 1150–1250 cm (sulfonyl S=O) and 1600–1650 cm (oxazole C=N) confirm functional groups .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. Solubility tests using UV-Vis spectroscopy (e.g., λ = 270–300 nm) guide solvent selection for biological assays. For kinetic studies, prepare stock solutions in DMSO (<1% v/v) to avoid cellular toxicity .

Advanced Research Questions

Q. How can computational tools like Multiwfn analyze noncovalent interactions between this compound and biological targets?

- Methodological Answer : Multiwfn calculates electron density-derived metrics (e.g., reduced density gradient, RDG) to map van der Waals interactions and hydrogen bonds. For example, docking studies combined with RDG isosurfaces reveal binding affinities with enzymes like kinases, highlighting steric compatibility of the 4-chlorophenyl group with hydrophobic pockets .

Q. What strategies resolve contradictions in bioactivity data between this compound and its bromophenyl or fluorophenyl analogs?

- Methodological Answer :

- SAR Analysis : Compare IC values against targets (e.g., cancer cell lines) to assess the chlorophenyl group’s electron-withdrawing effects versus bromophenyl’s bulkier profile.

- Molecular Dynamics : Simulate binding stability; chlorophenyl’s smaller size may enhance entropic contributions but reduce halogen bonding compared to bromine .

Q. How does the morpholine substituent influence the compound’s pharmacokinetic properties, and what in vitro assays validate these effects?

- Methodological Answer : The 2,6-dimethylmorpholine enhances solubility and metabolic stability. Assess via:

- Caco-2 Permeability : Measure apparent permeability (P) to predict oral bioavailability.

- Microsomal Stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS. Morpholine derivatives often show improved half-lives over non-cyclic amines .

Q. What advanced techniques characterize the compound’s solid-state morphology, and how does this affect formulation studies?

- Methodological Answer :

- PXRD : Identify crystalline vs. amorphous phases; crystalline forms may improve stability but reduce dissolution rates.

- DSC/TGA : Determine melting points (expected >200°C for sulfonyl-containing compounds) and thermal degradation profiles. Amorphous dispersions with polymers (e.g., PVP) can enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。